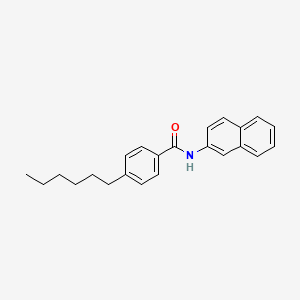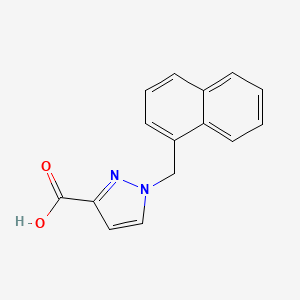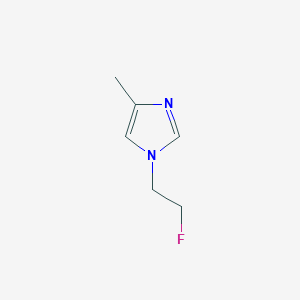![molecular formula C7H6ClF3N2O B11713696 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11713696.png)
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is a chemical compound with the molecular formula C7H6ClF3N2O. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring, and a propanoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with propanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The process may include steps such as purification and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propanoyl chloride group can be substituted by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Major Products
The major products formed from reactions with this compound depend on the specific reagents used. For example, reaction with an amine may yield an amide, while reaction with an alcohol may produce an ester.
科学的研究の応用
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride involves its reactivity with nucleophiles. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical transformations and modifications.
類似化合物との比較
Similar Compounds
- **2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
- **2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol
- **2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Uniqueness
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is unique due to the presence of both the trifluoromethyl group and the acyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H6ClF3N2O |
|---|---|
分子量 |
226.58 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)pyrazol-1-yl]propanoyl chloride |
InChI |
InChI=1S/C7H6ClF3N2O/c1-4(6(8)14)13-3-2-5(12-13)7(9,10)11/h2-4H,1H3 |
InChIキー |
JOUYHDPSEKQUDP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)Cl)N1C=CC(=N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11713625.png)

![2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11713635.png)
![(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11713637.png)
![3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11713645.png)
![3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11713646.png)

![5-chloro-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11713663.png)
![4-(7-chloro-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B11713668.png)
![Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro-](/img/structure/B11713688.png)
![2-Nitro-6-[(phenylimino)methyl]phenol](/img/structure/B11713690.png)
![isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide](/img/structure/B11713698.png)
